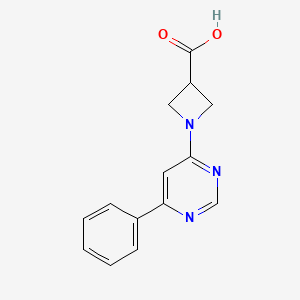

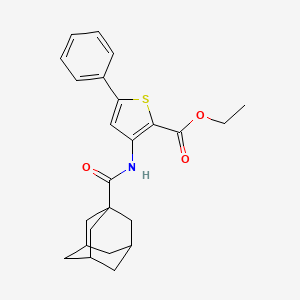

Ethyl 3-(adamantane-1-carbonylamino)-5-phenylthiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Ethyl 3-(adamantane-1-carbonylamino)-5-phenylthiophene-2-carboxylate” is a complex organic compound that contains an adamantane core, a type of diamondoid structure . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, the initial dehydroadamantane was synthesized by a reaction of 1,3-dibromoadamantane, 5-butyl-1,3-dibromoadamantane, and 5,7-dibutyl-1,3-dibromoadamantane with lithium in THF at room temperature .Molecular Structure Analysis

The adamantane core of the molecule can be described as the fusion of three cyclohexane rings . This structure is both rigid and virtually stress-free, making adamantane the most stable isomer of C10H16 .Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .科学的研究の応用

Synthesis and Optimization of Polymer Reactions

Ethyl 3-(adamantane-1-carbonylamino)-5-phenylthiophene-2-carboxylate is involved in the synthesis and optimization of polymer reactions. A notable application is in the polycondensation reaction of 3,4-ethylenedioxythiophene with 2,7-dibromo-9,9-dioctylfluorene via Pd-catalyzed direct arylation. This process yields poly[(3,4-ethylenedioxythiophene-2,5-diyl)-(9,9-dioctylfluorene-2,7-diyl)], with the reaction conditions optimized for the Pd precatalysts, reaction time, and carboxylic acid additives. A combination of 1 mol% Pd(OAc)2 and 1-adamantanecarboxylic acid as an additive is the optimized catalytic system, leading to the corresponding polymer with a high molecular weight and yield (Yamazaki, Kuwabara, & Kanbara, 2013).

Ultrasonic Activation in Synthesis

The compound has also been utilized in the synthesis of ethyl 3-(4-nitrobenzylidenimino) adamantyl-1-carboxylate and related derivatives through ultrasonic activation. This method enhances the reaction efficiency, reducing the reaction time and improving yields compared to traditional thermal activation methods (Moiseev, Ovchinnikov, & Shadrikova, 2011).

Molecular Docking and Structural Analysis

Ethyl 3-(adamantane-1-carbonylamino)-5-phenylthiophene-2-carboxylate is also significant in theoretical investigations for understanding molecular interactions. Studies involving X-ray, DFT, QTAIM analysis, and molecular docking have been conducted to explore the structural characteristics and potential biological activity of adamantane derivatives, indicating possible inhibitory activity against specific enzymes (Al-Wahaibi et al., 2018).

Spectral and Quantum Chemical Analysis

Further research includes spectral and quantum chemical analysis of adamantane-based compounds, providing insights into their vibrational IR and Raman spectra, electronic absorption spectra, and intramolecular charge transfer features. Such studies are critical for understanding the physicochemical properties and potential applications of these compounds in various fields (Al-Ghulikah et al., 2019).

作用機序

The mechanism of action of adamantane derivatives is largely dependent on their specific chemical structure and the context in which they are used. For instance, in medicinal chemistry, the biological activity of adamantane derivatives can be attributed to their unique structural, biological, and stimulus-responsive properties .

将来の方向性

The future of adamantane derivatives lies in their diverse applications in various fields. Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons . This provides insights that can be applied to the C–H functionalization of other substrate classes, opening up new possibilities for the synthesis of complex organic compounds.

特性

IUPAC Name |

ethyl 3-(adamantane-1-carbonylamino)-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO3S/c1-2-28-22(26)21-19(11-20(29-21)18-6-4-3-5-7-18)25-23(27)24-12-15-8-16(13-24)10-17(9-15)14-24/h3-7,11,15-17H,2,8-10,12-14H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDORNFWYTNDEHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(adamantane-1-carbonylamino)-5-phenylthiophene-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2886993.png)

![Methyl 2-(4,5-dimethoxy-2-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetate](/img/structure/B2886999.png)

![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl ether](/img/structure/B2887000.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2887003.png)

![N-[2-(4-Fluorobenzoyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2887009.png)